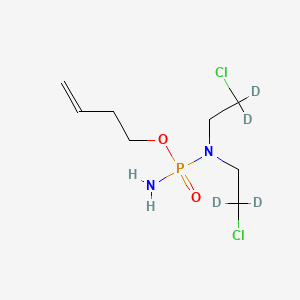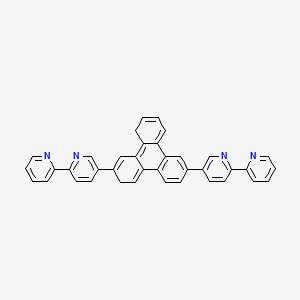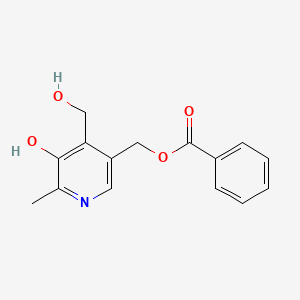
D(-)-Octopamine CSA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D(-)-Octopamine CSA salt: is a compound that combines D(-)-Octopamine with camphorsulfonic acid D(-)-Octopamine is a biogenic amine that is structurally similar to norepinephrine and functions as a neurotransmitter in invertebrates
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of D(-)-Octopamine:
Preparation of Camphorsulfonic Acid:
Industrial Production Methods:
- The industrial production of D(-)-Octopamine CSA salt involves the combination of D(-)-Octopamine with camphorsulfonic acid under controlled conditions to form the salt. The reaction typically involves dissolving both components in a suitable solvent and allowing them to react to form the salt, followed by crystallization and purification.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D(-)-Octopamine can produce quinones, while reduction can yield primary amines.
科学的研究の応用
Chemistry:
- D(-)-Octopamine CSA salt is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds .
Biology:
- In biological research, D(-)-Octopamine is studied for its role as a neurotransmitter in invertebrates and its effects on various physiological processes.
Medicine:
- D(-)-Octopamine has potential applications in medicine due to its structural similarity to norepinephrine, which may allow it to interact with adrenergic receptors.
Industry:
作用機序
Molecular Targets and Pathways:
- D(-)-Octopamine exerts its effects by binding to adrenergic receptors, similar to norepinephrine. It activates these receptors, leading to various physiological responses such as increased heart rate and muscle contraction.
Pathways Involved:
- The primary pathways involved include the adrenergic signaling pathway, which mediates the effects of catecholamines like norepinephrine and octopamine.
類似化合物との比較
Camphorsulfonic Acid Derivatives:
Uniqueness:
- D(-)-Octopamine CSA salt is unique due to its combination of a biogenic amine with a strong acid, providing both chiral resolution capabilities and biological activity.
特性
分子式 |
C18H27NO6S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
4-[(1R)-2-amino-1-hydroxyethyl]phenol;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7-,10-;8-/m10/s1 |
InChIキー |
SBWNMCJSHGVZDX-KJEBDRKJSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1[C@H](CN)O)O |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1C(CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)







